Hexachloroethane

描述

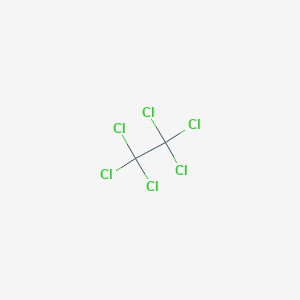

Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,2,2-hexachloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl6/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHHONWQHHHLTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl6, Array | |

| Record name | HEXACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020689 | |

| Record name | Hexachloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachloroethane is a colorless, crystalline solid with a camphor-like odor. It may cause illness from inhalation or ingestion and may irritate skin, eyes and mucous membranes. When heated to high temperatures it may emit toxic fumes. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make other chemicals., Liquid, Colorless crystals that sublime at 185 deg C and have a camphor-like odor; [Hawley], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless crystals with a camphor-like odor. | |

| Record name | HEXACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1,1,2,2,2-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/478 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0316.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

368.2 °F at 760 mmHg (Sublimes) (NTP, 1992), Sublimes, 368.2 °F (sublimes) | |

| Record name | HEXACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/478 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0316.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in alcohol, benzene, chloroform, ether, oils, Very sol in ether and tetrachloroethylene, In water, 50 mg/L at 20 °C, Solubility in water: none, (72 °F): 0.005% | |

| Record name | HEXACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0316.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.091 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.091 g/cu m at 20 °C, Relative density (water = 1): 2.1, 2.09 | |

| Record name | HEXACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/478 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0316.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

8.16 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.16 (Air = 1), Relative vapor density (air = 1): 8.2, 8.16 | |

| Record name | HEXACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/478 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.4 mmHg at 68 °F ; 0.8 mmHg at 86 °F (NTP, 1992), 0.4 [mmHg], 0.4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 53, 0.2 mmHg | |

| Record name | HEXACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/478 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0316.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless crystals, Crystal structure: rhombic <46 °C; triclinic 46-71 °C; cubic >71 °C | |

CAS No. |

67-72-1 | |

| Record name | HEXACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexachloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXACHLOROETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1,1,2,2,2-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G30K3QQT4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXACHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/478 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, hexachloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KI3D6AA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

Sublimes (NTP, 1992), Sublimes, 368.2 °F (sublimes), 368 °F (Sublimes) | |

| Record name | HEXACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/478 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0316.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Hexachloroethane Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexachloroethane in various organic solvents. The document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on the solvation properties of this compound. The guide includes a summary of quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a typical experimental workflow.

Core Data Presentation: Quantitative Solubility of this compound

This compound exhibits a wide range of solubility in organic solvents, a critical consideration for its use in synthesis, formulation, and other chemical processes. While qualitative descriptions indicate high solubility in many common organic solvents, comprehensive quantitative data remains somewhat limited in publicly accessible literature. The following table summarizes the available quantitative solubility data for this compound in various solvents.

| Solvent | Temperature (°C) | Solubility | Unit |

| Water | 22 | 0.05 | g/L |

| Methanol | Not Specified | 10 | g/100 mL |

| Perfluorodibutyl ether | 25 | 0.474 | g/100g |

| Perfluorodibutyl ether | 35 | 0.7832 | g/100g |

| Perfluorotributylamine | 25 | 0.3959 | g/100g |

| Perfluorotributylamine | 35 | 0.5736 | g/100g |

Qualitative solubility information indicates that this compound is also soluble in ethanol, benzene, chloroform, and diethyl ether.[1][2]

Experimental Protocols

The determination of solid-liquid solubility is a fundamental experimental procedure in chemistry. The following are detailed methodologies for two common and reliable methods used to determine the solubility of compounds like this compound.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid in a liquid.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature water bath or incubator with shaking capabilities

-

Sealed flasks or vials (e.g., screw-cap glass vials)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

-

Preparation: An excess amount of crystalline this compound is added to a known volume or mass of the desired organic solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: The flask is placed in a constant temperature shaker bath and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ±0.1°C.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand at the same constant temperature to allow the undissolved solid to sediment. A clear aliquot of the supernatant is then carefully withdrawn. To ensure the removal of all particulate matter, the aliquot is filtered through a membrane filter that is chemically inert to the solvent and does not absorb the solute.

-

Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method. This may involve appropriate dilution followed by analysis.

-

Data Reporting: The solubility is typically reported in units such as grams per 100 g of solvent ( g/100g ), mole fraction (χ), or molarity (mol/L) at the specified temperature.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute is non-volatile and thermally stable.

Principle: A known mass of a saturated solution is taken, and the solvent is evaporated. The mass of the remaining solute is then determined, allowing for the calculation of the original concentration.

Apparatus:

-

Constant temperature bath

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Drying oven

-

Desiccator

-

Filtration apparatus

Procedure:

-

Preparation of Saturated Solution: A saturated solution of this compound in the chosen organic solvent is prepared by adding an excess of the solid to the solvent in a flask.

-

Equilibration: The flask is sealed and maintained at a constant temperature in a water bath, with periodic agitation, until equilibrium is reached.

-

Sample Collection: A known mass of the clear supernatant of the saturated solution is carefully transferred to a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: The solvent is carefully evaporated from the dish. For volatile organic solvents, this may be done at room temperature in a fume hood or at a slightly elevated temperature in a drying oven, ensuring the temperature is well below the sublimation point of this compound.

-

Drying and Weighing: The evaporating dish containing the solid residue is placed in a drying oven at a suitable temperature to remove any remaining solvent until a constant mass is achieved. The dish is cooled in a desiccator before each weighing to prevent the absorption of atmospheric moisture.

-

Calculation: The mass of the dissolved this compound is the final constant mass of the dish and residue minus the initial mass of the empty dish. The mass of the solvent is the initial mass of the saturated solution minus the mass of the dissolved this compound. The solubility can then be expressed as grams of solute per 100 grams of solvent.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility using the isothermal shake-flask method coupled with analytical concentration measurement.

Caption: Workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Industrial Synthesis of Hexachloroethane from Tetrachloroethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial synthesis of hexachloroethane from tetrachloroethylene (B127269), focusing on the core chemical processes, experimental protocols, and underlying reaction mechanisms. The information presented is intended to support research and development activities in the chemical and pharmaceutical sciences.

Executive Summary

The industrial production of this compound (C₂Cl₆) from tetrachloroethylene (C₂Cl₄) is a well-established chemical process. The primary and most commercially viable method is the direct chlorination of tetrachloroethylene, a reaction facilitated by a catalyst, typically ferric chloride (FeCl₃). An alternative, though less common, industrial method involves a photochemical process initiated by ultraviolet (UV) light. This guide will delve into the technical details of both methodologies, providing quantitative data, experimental procedures, and mechanistic insights.

Core Synthesis Methodologies

The conversion of tetrachloroethylene to this compound is an addition reaction where a molecule of chlorine breaks the double bond in tetrachloroethylene and saturates the carbon atoms with chlorine.

The overall reaction is:

C₂Cl₄ + Cl₂ → C₂Cl₆

Two primary industrial routes to achieve this transformation are detailed below.

Ferric Chloride Catalyzed Chlorination

This is the most prevalent industrial method for synthesizing this compound.[1][2][3] It involves the direct addition of chlorine to tetrachloroethylene in the presence of a Lewis acid catalyst, ferric chloride.[1][2][4]

The efficiency of the ferric chloride catalyzed synthesis is dependent on several key parameters, which are summarized in the table below.

| Parameter | Value/Range | Notes |

| Reactants | Tetrachloroethylene, Chlorine Gas | |

| Catalyst | Ferric Chloride (FeCl₃) | Anhydrous form is preferred. |

| Catalyst Loading | ~0.1% by weight of tetrachloroethylene | [4] |

| Temperature | 50 - 140 °C | A common range is 100-140°C for commercial production.[1][2][3] A lower range of 50-80°C is also reported.[4] |

| Pressure | Atmospheric to slightly elevated | The reaction is typically carried out at or near atmospheric pressure. |

| Reaction Time | Varies with scale and conditions | Industrial processes are often continuous. |

| Yield | High | Specific yields are dependent on process optimization. |

The following protocol outlines a representative lab-scale synthesis. Industrial processes are typically continuous and involve specialized reactor designs.

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, gas inlet tube, and a thermometer is charged with tetrachloroethylene and anhydrous ferric chloride (0.1% w/w).

-

Heating: The reaction mixture is heated to the desired temperature (e.g., 80-100°C) using a circulating oil bath.

-

Chlorination: Gaseous chlorine is bubbled through the stirred tetrachloroethylene solution at a controlled rate. The reaction is exothermic, and the reactor temperature should be monitored and controlled.

-

Monitoring: The reaction progress can be monitored by gas chromatography (GC) to observe the disappearance of the tetrachloroethylene peak and the appearance of the this compound peak.

-

Completion and Work-up: Once the reaction is complete, the chlorine flow is stopped, and the reaction mixture is cooled to room temperature. Excess dissolved chlorine can be removed by purging with an inert gas like nitrogen.

-

Purification: The crude this compound is then purified. Common methods include distillation or recrystallization from a suitable solvent like ethanol.

The ferric chloride catalyzed chlorination of tetrachloroethylene proceeds via an electrophilic addition mechanism. The ferric chloride acts as a Lewis acid, polarizing the chlorine molecule and making it a more potent electrophile.

Photochemical Chlorination

An alternative industrial method for the synthesis of this compound from tetrachloroethylene involves a photochemical process. This method relies on the use of ultraviolet (UV) light to initiate a free-radical chain reaction.

| Parameter | Value/Range | Notes |

| Reactants | Tetrachloroethylene, Chlorine Gas | |

| Initiator | Ultraviolet (UV) Light | Specific wavelength and intensity are critical. |

| Temperature | Typically near room temperature | The reaction is less temperature-dependent than the catalyzed route. |

| Pressure | Atmospheric | |

| Quantum Yield | Can be high | Many molecules of product can be formed per photon absorbed. |

-

Reactor Setup: A photochemical reactor, typically made of quartz or UV-transparent glass, is charged with tetrachloroethylene. The reactor is equipped with a gas inlet, outlet, and a cooling system to manage any heat generated.

-

Inert Gas Purge: The system is purged with an inert gas to remove oxygen, which can inhibit the radical chain reaction.

-

Chlorination and Irradiation: Chlorine gas is introduced into the reactor, and the UV lamp is switched on to initiate the reaction.

-

Monitoring and Completion: The reaction is monitored by GC. The reaction proceeds until the desired conversion is achieved.

-

Work-up and Purification: The UV source is turned off, and the chlorine flow is stopped. The product is then purified, typically by distillation or recrystallization.

The photochemical chlorination of tetrachloroethylene proceeds through a classic free-radical chain reaction mechanism involving initiation, propagation, and termination steps.

Industrial-Scale Considerations

Reactor Design

For the ferric chloride catalyzed process, industrial reactors are typically continuous stirred-tank reactors (CSTRs) or bubble column reactors. These are often constructed from corrosion-resistant materials like glass-lined steel or nickel alloys to withstand the harsh, acidic conditions. Effective heat exchange is critical to manage the exothermic nature of the reaction.

Photochemical reactors for industrial use require a design that maximizes the exposure of the reactants to the UV light source. This can be achieved through thin-film reactors or reactors with multiple UV lamps. The material of construction must be UV-transparent, such as quartz.

Separation and Purification

Post-reaction, the crude this compound product mixture contains unreacted tetrachloroethylene, dissolved chlorine, the catalyst (in the case of the ferric chloride route), and potentially some by-products.

-

Distillation: Fractional distillation is a common method to separate the higher-boiling this compound (boiling point: 187 °C, sublimes) from the more volatile tetrachloroethylene (boiling point: 121 °C).

-

Recrystallization: For higher purity, the distilled this compound can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Catalyst Removal: In the ferric chloride catalyzed process, the catalyst can be removed by washing the crude product with water or a dilute acid solution, followed by separation of the aqueous and organic layers.

Analytical Methods for Quality Control

To ensure the quality and purity of the final this compound product, as well as to monitor the reaction progress, various analytical techniques are employed:

-

Gas Chromatography (GC): This is the primary method for determining the purity of the tetrachloroethylene feedstock and the final this compound product. It is also used to monitor the concentrations of reactants and products during the synthesis.

-

Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique is used for the identification of the product and any potential impurities.

-

Melting Point Analysis: Pure this compound has a characteristic melting point (sublimation point), which can be used as an indicator of purity.

-

Titration: To determine the concentration of any residual chlorine or acidic by-products.

Conclusion

The industrial synthesis of this compound from tetrachloroethylene is predominantly achieved through a robust and efficient ferric chloride catalyzed chlorination process. The alternative photochemical route offers a catalyst-free option but may present challenges in terms of scale-up and reactor design. A thorough understanding of the reaction parameters, underlying mechanisms, and purification techniques is essential for the successful and safe production of high-purity this compound for its various applications in the chemical and pharmaceutical industries.

References

- 1. Gas-phase chlorine-photosensitized oxidation and oxygen-inhibited photochlorination of tetrachloroethylene and pentachloroethane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 2. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 3. Solved What is the role of FeCl3 in the electrophilic | Chegg.com [chegg.com]

- 4. Tetrachloroethylene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Decomposition Products of Hexachloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of hexachloroethane (C₂Cl₆). It details the primary and secondary decomposition products, summarizes available quantitative data, outlines typical experimental protocols for analysis, and presents a proposed decomposition pathway. This document is intended to serve as a valuable resource for professionals working in fields where the thermal stability of chlorinated hydrocarbons is a critical consideration.

Introduction

This compound is a chlorinated hydrocarbon that has been used in various industrial applications, including as a component in smoke-producing devices for the military and in the manufacturing of some plastics and lubricants.[1] Understanding its behavior under thermal stress is crucial for assessing environmental impact, ensuring safety in industrial processes, and for the development of robust chemical manufacturing and drug development protocols where chlorinated compounds may be present. When subjected to elevated temperatures, this compound undergoes decomposition, yielding a range of chlorinated and non-chlorinated products. This guide synthesizes the available scientific literature to provide a detailed account of these decomposition products and the pathways of their formation.

Primary and Secondary Thermal Decomposition Products

The thermal decomposition of this compound primarily proceeds through the cleavage of the carbon-carbon and carbon-chlorine bonds. The major and minor products identified in various studies are listed below.

Major Decomposition Products:

-

Tetrachloroethylene (B127269) (C₂Cl₄): This is often the most abundant organic product formed during the thermal decomposition of this compound.[1]

-

Pentachloroethane (B166500) (C₂HCl₅): Another significant product resulting from the complex reactions occurring during pyrolysis.

-

Carbon Tetrachloride (CCl₄): Formed through the cleavage of the C-C bond and subsequent radical reactions.[1]

Minor Decomposition Products:

-

Hexachlorobenzene (C₆Cl₆): Can be formed under certain pyrolysis conditions.

-

Hydrogen Chloride (HCl): A common inorganic byproduct, especially in the presence of hydrogen sources.[1]

-

Phosgene (COCl₂): A highly toxic gas that can be formed, particularly in an oxidizing atmosphere.[1]

Quantitative Data on Thermal Decomposition

Quantitative data on the thermal decomposition of this compound is crucial for predicting its fate in various thermal processes. The extent of decomposition is highly dependent on temperature and residence time.

A study by the U.S. Environmental Protection Agency (EPA) provides valuable data on the thermal decomposition of this compound in a flowing air stream. The table below summarizes the weight percent of this compound remaining at different temperatures and mean residence times.

Table 1: Thermal Decomposition of this compound (Weight % Remaining) [2]

| Mean Residence Time (s) | 400°C | 500°C | 520°C | 550°C | 600°C | 630°C |

| 1.0 | 100 | 90.0 | 85.0 | 62.3 | 12.69 | 0.49 |

| 2.0 | 100 | 76.5 | 67.8 | 37.0 | 1.19 | |

| 4.0 | 100 | 59.4 | 46.8 | 19.6 | 0.38 | |

| 6.0 | 100 | 48.9 | 31.0 | 11.9 | 0.03 |

Data sourced from EPA-600/S2-84-138.[2]

Experimental Protocols

The study of thermal decomposition products of this compound typically involves pyrolysis followed by gas chromatography-mass spectrometry (GC-MS) for the separation and identification of the resulting compounds. Below is a generalized experimental protocol based on common practices for the analysis of chlorinated hydrocarbons.

4.1. Pyrolysis Apparatus

A common experimental setup is a flow reactor system.

-

Reactor: A quartz or stainless steel tube is typically used as the reactor, housed within a programmable tube furnace to ensure precise temperature control.

-

Carrier Gas: An inert gas, such as nitrogen or argon, is passed through the reactor at a controlled flow rate to carry the volatilized sample and its decomposition products.

-

Sample Introduction: A known amount of this compound is introduced into the heated reactor. This can be done by injecting a solution of this compound in a volatile solvent or by placing a sample boat containing solid this compound into the heated zone.

4.2. Product Collection and Analysis

-

Trapping: The effluent from the reactor is passed through a cold trap (e.g., cooled with liquid nitrogen) or a series of solvent-filled impingers to collect the condensable decomposition products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The collected products are then analyzed by GC-MS.

-

GC Column: A capillary column with a non-polar or semi-polar stationary phase is typically used for the separation of chlorinated hydrocarbons.

-

Temperature Program: A programmed temperature ramp is employed to elute the compounds based on their boiling points.

-

Mass Spectrometer: The mass spectrometer is used to identify the individual compounds by comparing their mass spectra to a library of known compounds.

-

4.3. A Typical Experimental Workflow is as follows:

Thermal Decomposition Pathway

The thermal decomposition of this compound is initiated by the cleavage of the C-C bond, which has a lower bond dissociation energy than the C-Cl bonds. This initial step leads to the formation of two trichloromethyl radicals (•CCl₃). These highly reactive radicals can then participate in a series of subsequent reactions, including recombination, disproportionation, and elimination of chlorine atoms, to form the observed products.

A simplified proposed signaling pathway for the primary decomposition steps is illustrated below:

Pathway Description:

-

Initiation: The primary initiation step is the homolytic cleavage of the carbon-carbon bond in this compound, forming two trichloromethyl radicals (•CCl₃). A minor initiation pathway involves the cleavage of a carbon-chlorine bond to form a pentachloroethyl radical (•C₂Cl₅) and a chlorine radical (•Cl).

-

Propagation and Product Formation:

-

The highly reactive trichloromethyl radicals can recombine and rearrange to form tetrachloroethylene (C₂Cl₄), a major product.

-

Trichloromethyl radicals can also react with chlorine radicals to form carbon tetrachloride (CCl₄).

-

The pentachloroethyl radical can undergo β-scission to yield tetrachloroethylene and a chlorine radical.

-

In the presence of a hydrogen source, the pentachloroethyl radical can abstract a hydrogen atom to form pentachloroethane (C₂HCl₅).

-

This guide provides a foundational understanding of the thermal decomposition of this compound. Further research is needed to obtain more comprehensive quantitative data on the yields of all decomposition products under a wider range of conditions and to further elucidate the complex secondary reaction pathways.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Hexachloroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachloroethane (HCE), a halogenated hydrocarbon, has historically been used in various industrial and military applications. Its chemical stability and resistance to natural degradation processes have led to its persistence in the environment, raising concerns about its potential long-term impact on ecosystems and human health. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, detailing its behavior in different environmental compartments and the mechanisms by which it is transformed. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who may encounter or study this compound.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its environmental distribution and fate.

| Property | Value | Reference |

| Molecular Formula | C₂Cl₆ | --INVALID-LINK-- |

| Molecular Weight | 236.74 g/mol | --INVALID-LINK-- |

| Appearance | Colorless, crystalline solid with a camphor-like odor | --INVALID-LINK-- |

| Melting Point | 186-187 °C (sublimes) | --INVALID-LINK-- |

| Boiling Point | 187 °C (sublimes) | --INVALID-LINK-- |

| Water Solubility | 50 mg/L at 20 °C | [1](--INVALID-LINK--) |

| Vapor Pressure | 0.4 mm Hg at 20 °C | --INVALID-LINK-- |

| Henry's Law Constant | 3.89 x 10⁻³ atm·m³/mol | --INVALID-LINK-- |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.93 | --INVALID-LINK-- |

| Log K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | 2.24 - 4.3 | [2](--INVALID-LINK--) |

Environmental Fate

Upon release into the environment, this compound can partition into air, water, and soil. Its ultimate fate is governed by a combination of physical transport processes and chemical and biological degradation.

Atmospheric Fate: Due to its moderate vapor pressure, this compound can volatilize from contaminated soil and water into the atmosphere.[2] In the troposphere, it is relatively stable and is not expected to react significantly with hydroxyl radicals or ozone.[3] Its atmospheric half-life is estimated to be on the order of years, with slow diffusion to the stratosphere where it may undergo photolysis.[2]

Aquatic Fate: In water, volatilization is a major removal mechanism.[2] Due to its low water solubility and moderate octanol-water partition coefficient, this compound has a tendency to adsorb to sediment and suspended organic matter.[4]

Terrestrial Fate: When released to soil, this compound exhibits low to medium mobility depending on the soil's organic carbon content.[2] It can leach into groundwater, particularly in soils with low organic matter.[2] Volatilization from the soil surface can also occur.

Abiotic Degradation

Abiotic degradation processes, which are non-biological in nature, play a role in the transformation of this compound in the environment, particularly under anaerobic conditions.

Hydrolysis

Hydrolysis of this compound is not considered a significant degradation pathway under typical environmental conditions. Studies have shown no observable hydrolysis after extended periods at elevated temperatures and across a range of pH values.[2]

Quantitative Data on Abiotic Degradation

| Degradation Pathway | Conditions | Rate Constant / Half-life | Products | Reference |

| Hydrolysis | 85 °C; pH 3, 7, 11; 11 days | No observable degradation | - | Ellington et al., 1987[2] |

| Photolysis in Water | 90-95 °C | - | Carbon dioxide | Knoevenagel and Himmelreich, 1976[2] |

| Reduction | Simulated groundwater (50 °C) | Half-life: 365 days | Tetrachloroethylene (B127269) | Kriegman-King and Reinhard, 1991[2] |

| Reduction with Minerals | Simulated groundwater with biotite (B1170702) and vermiculite (B1170534) (50 °C) | Half-life: 57-190 days | Tetrachloroethylene | Kriegman-King and Reinhard, 1991[2] |

| Reduction with Minerals and Sulfide (B99878) | Simulated groundwater with minerals and sulfide (50 °C) | Half-life: 0.45-0.65 days | Tetrachloroethylene | Kriegman-King and Reinhard, 1991[2] |

| Reductive Dechlorination by Fe(0) | Iron shavings | k_obs_ = 0.0073 L·m⁻²·h⁻¹ | Tetrachloroethylene, Pentachloroethane (B166500), Trichloroethylene, Dichloroethylene, Acetylene, Ethene, Ethane | Wu et al., 2014[1] |

| Reductive Dechlorination by FeS | pH-dependent | - | Tetrachloroethylene, Pentachloroethane, Trichloroethylene, cis-1,2-Dichloroethylene, Acetylene | Butler and Hayes, 1998[5] |

Photolysis

Direct photolysis of this compound in the aquatic environment is not expected to be a significant degradation process as it does not absorb light at wavelengths above 290 nm, which is the cutoff for solar radiation reaching the Earth's surface.[4] One study reported photolytic degradation to carbon dioxide, but this occurred at high temperatures (90-95°C), making its relevance to ambient environmental conditions uncertain.[2]

Reductive Dechlorination

Under anaerobic conditions, this compound can undergo reductive dechlorination, a process where chlorine atoms are sequentially replaced by hydrogen atoms. This can be an important abiotic degradation pathway in anoxic environments such as groundwater and sediments.

Reductive Dechlorination by Zero-Valent Iron (Fe(0))

Zero-valent iron can act as an electron donor for the reductive dechlorination of this compound. The process involves the transfer of electrons from the iron surface to the this compound molecule, leading to the cleavage of carbon-chlorine bonds. The primary products are tetrachloroethylene and pentachloroethane, which can be further reduced to less chlorinated compounds like trichloroethylene, dichloroethylene, and eventually ethene and ethane.[1]

Reductive Dechlorination by Iron Sulfides (FeS)

In sulfate-reducing environments, iron sulfides such as mackinawite (FeS) can also mediate the reductive dechlorination of this compound. The reaction occurs at the mineral surface and is strongly influenced by pH.[5] The main product is tetrachloroethylene, with pentachloroethane as a minor intermediate.[5]

Biotic Degradation

The microbial transformation of this compound is a significant process in its environmental fate, particularly under anaerobic conditions.

Anaerobic Biodegradation

Under anaerobic conditions, a variety of microorganisms can utilize this compound as an electron acceptor in a process known as dehalorespiration. This results in the reductive dechlorination of the molecule. The primary degradation products are typically tetrachloroethylene and pentachloroethane.[2] The initial step is often the microbially mediated reduction to pentachloroethane, which can then abiotically dehydrochlorinate to tetrachloroethylene.[2]

Quantitative Data on Biotic Degradation

| Degradation Pathway | Conditions | Half-life / Degradation Rate | Products | Reference |

| Anaerobic Biodegradation | Pond water | 90% loss in 18 days | - | Spanggord et al., 1985[2] |

| Anaerobic Biodegradation | Unconfined sand aquifer | ~40 days | Tetrachloroethylene | Criddle et al., 1986[2] |

| Aerobic Biodegradation | Static screening flask test (25 °C) | 100% loss in 7 days | - | Tabak et al., 1981[2] |

| Aerobic Biodegradation | Soil | 99% loss in 4 weeks | - | Spanggord et al., 1985[2] |

Aerobic Biodegradation

The aerobic biodegradation of this compound is less well-documented and appears to be more variable. Some studies have reported significant aerobic degradation, while others suggest it is a slow or insignificant process.[2] It is possible that aerobic degradation occurs primarily through cometabolism, where the degradation is facilitated by enzymes produced by microorganisms for the metabolism of other compounds.[6] For instance, some monooxygenase and dioxygenase enzymes, which are involved in the degradation of hydrocarbons like methane (B114726) and toluene, have been shown to fortuitously degrade chlorinated solvents.[6]

References

Hexachloroethane: A Comprehensive Toxicological Profile for Laboratory Safety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachloroethane (HCE) is a chlorinated hydrocarbon with the chemical formula C₂Cl₆. It exists as a colorless, crystalline solid with a camphor-like odor at room temperature. Historically, it has seen use in military smoke-producing devices, as a degassing agent in aluminum production, and in some industrial applications as a polymer additive and vulcanizing agent. Due to its potential health hazards, a thorough understanding of its toxicological profile is paramount for ensuring safety in a laboratory setting. This guide provides a comprehensive overview of the toxicology of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its toxicity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is critical for understanding its behavior and potential for exposure in a laboratory environment.

| Property | Value | Reference |

| Molecular Formula | C₂Cl₆ | |

| Molecular Weight | 236.74 g/mol | |

| Appearance | Colorless rhombic crystals or crystalline powder | |

| Odor | Camphorous | |

| Odor Threshold | 0.15 ppm | |

| Melting Point | 186 - 187 °C (sublimes) | |

| Boiling Point | 186 °C (sublimes) | |

| Vapor Pressure | 53.2 Pa at 20°C | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Very soluble in ethanol (B145695) and diethyl ether; soluble in benzene | |

| Octanol/Water Partition Coefficient (log P) | 3.4 - 4.14 |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

While comprehensive quantitative data in humans is limited, animal studies indicate that this compound can be absorbed following oral, inhalation, and dermal exposure.

-

Absorption: Following oral administration in animals, this compound is absorbed and distributed to various tissues. Inhalation exposure also leads to systemic absorption, as evidenced by toxic effects in animals.

-

Distribution: After absorption, this compound primarily distributes to adipose tissue. It has also been found to concentrate in the kidney and fat.

-

Metabolism: The primary site of this compound metabolism is the liver. The main metabolic pathway is reductive dechlorination, mediated by cytochrome P-450 enzymes, to form tetrachloroethene and pentachloroethane. These reactive intermediates may contribute to the observed liver toxicity.

-

Excretion: In rats, clearance of this compound from fat, liver, kidney, and blood follows first-order kinetics with a half-life of approximately 2.5 days.

Caption: Overview of this compound Toxicokinetics.

Toxicological Profile

Acute Toxicity

This compound exhibits low to moderate acute toxicity. The primary effects of acute exposure include central nervous system depression and irritation of the skin, eyes, and respiratory tract.

| Species | Route of Exposure | Parameter | Value | Reference |

| Rat | Oral | LD₅₀ | 4,460 mg/kg | |

| Guinea Pig | Oral | LD₅₀ | 4,970 mg/kg | |

| Rabbit | Dermal | LD₅₀ | 32,000 mg/kg | |

| Rat | Inhalation (8-hour) | LC₅₀ | > 260 ppm (no deaths) | |

| Rat | Inhalation (8-hour) | LC₅₀ | 5,900 ppm (2 of 6 deaths) |

Subchronic and Chronic Toxicity

Repeated exposure to this compound can lead to more severe health effects, with the liver and kidneys being the primary target organs. Neurological effects have also been documented in animal studies.

| Species | Route of Exposure | Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Rat | Oral (diet) | 16 weeks | 1 mg/kg/day | 15 mg/kg/day | Hepatocyte enlargement | |

| Rat (male) | Oral (gavage) | 2 years | - | 10 mg/kg/day | Renal tubular atrophy and degeneration | |

| Rat | Inhalation | 6 weeks | 48 ppm | 260 ppm | Tremors, decreased oxygen consumption | |

| Guinea Pig | Inhalation | 6 weeks | 48 ppm | 260 ppm | Decreased body weight gain |

Carcinogenicity

The carcinogenic potential of this compound has been evaluated by several agencies. The Department of Health and Human Services (DHHS) has determined that this compound may reasonably be anticipated to be a human carcinogen. The International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals. The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group C, possible human carcinogen.

Oral exposure studies in animals have shown that this compound can cause liver cancer (hepatocellular carcinoma) in mice of both sexes and kidney tumors (renal-tubular adenoma and carcinoma) in male rats.

Genotoxicity

The available data suggest that this compound has low genotoxic potential. In vivo and in vitro studies have been largely negative for mutagenicity.

| Test System | End Point | Result with Metabolic Activation | Result without Metabolic Activation | Reference |

| Salmonella typhimurium | Reverse mutation | Negative | Negative |

Reproductive and Developmental Toxicity

There is no information on the reproductive or developmental effects of this compound in humans. In animal studies, maternal toxicity was observed at high concentrations, but there was no evidence of fetotoxicity or teratogenicity.

Mechanism of Toxicity

The precise mechanisms underlying this compound toxicity are not fully elucidated. However, evidence suggests that the formation of reactive metabolites plays a significant role, particularly in liver toxicity. The reductive dechlorination of this compound can lead to the formation of free radicals, which may induce oxidative stress and cellular damage.

Caption: Proposed Pathway of this compound Hepatotoxicity.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are summaries of key experimental designs used in the assessment of this compound toxicity.

National Toxicology Program (NTP) Carcinogenesis Bioassay in Rats (Gavage)

-

Test Substance: this compound (approximately 99% pure) in corn oil.

-

Animal Model: F344/N rats.

-

Dosing Regimen:

-

16-Day Studies: Gavage administration with doses ranging from 187 to 3,000 mg/kg.

-

13-Week Studies: Gavage administration with doses ranging from 47 to 750 mg/kg.

-

2-Year Studies: Gavage administration with doses of 0, 10, or 20 mg/kg/day for males and 0, 80, or 160 mg/kg/day for females, five days per week for 104 weeks.

-

A Technical Guide to the Historical Industrial Applications of Hexachloroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachloroethane (C₂Cl₆), a chlorinated hydrocarbon, historically possessed a range of niche but significant industrial applications before its use was curtailed due to health and environmental concerns. This technical guide provides an in-depth review of the primary historical industrial uses of this compound, focusing on its applications in metallurgy, military pyrotechnics, and veterinary medicine. The document details the chemical principles underlying its utility, presents available quantitative data, and outlines the general protocols for its major applications. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand the historical context of this compound's industrial relevance.

Introduction

This compound is a non-flammable, crystalline solid with a camphor-like odor.[1][2] At room temperature, it is a colorless solid that sublimes, or evaporates, when exposed to air.[2][3] While its production and use have significantly diminished, particularly in the United States and Europe, understanding its past applications provides valuable insight into historical industrial practices and the evolution of chemical safety and regulation.[1][4] This guide will explore the key sectors where this compound was once a critical component.

Core Industrial Applications

The industrial utility of this compound was primarily centered around three distinct areas: military and pyrotechnics, metallurgy, and veterinary medicine. A number of other uses have been identified, though many of these were likely discontinued (B1498344) or involved limited quantities.[1]

Military and Pyrotechnics: Smoke Generation

One of the most significant historical applications of this compound was in military smoke munitions, such as smoke pots, grenades, and projectiles.[1][5][6] These devices, often referred to as HC smoke, were used for screening, obscuring, and signaling purposes.[7][8]

The smoke-generating formulation, known as HC smoke mixture, typically consisted of a mixture of this compound, zinc oxide, and granular aluminum.[9][10] The exothermic reaction produces zinc chloride (ZnCl₂), which is the primary smoke-generating agent.[9][10] The zinc chloride vapor condenses into fine, hygroscopic aerosol particles that absorb atmospheric moisture, creating a dense, persistent grey-white smoke.[10]

The fundamental chemical reaction can be summarized as:

C₂Cl₆ + 3ZnO + 2Al → 3ZnCl₂ + Al₂O₃ + 2C

Other byproducts can include zinc oxychlorides, hydrochloric acid, carbon monoxide, phosgene, and other chlorinated organic compounds.[10][11]